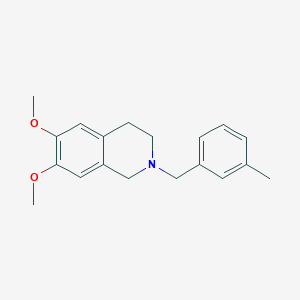![molecular formula C16H13N3O4 B5773756 N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)
N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide, also known as MIF-1, is a small molecule that has been studied for its potential therapeutic applications in various diseases. MIF-1 was first synthesized in the 1970s and has been used in scientific research for over 50 years.
作用機序
The exact mechanism of action of N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide is not fully understood, but it is thought to act as a neuropeptide modulator in the brain. This compound may interact with various neurotransmitter systems, including the dopamine and serotonin systems, to produce its effects. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound may also modulate the immune system and inflammation, although the exact mechanisms are not fully understood.
実験室実験の利点と制限
One advantage of using N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier. This makes it a useful tool for studying the effects of neuropeptides in the brain. However, the synthesis of this compound is complex and requires skilled chemists to produce the molecule in high purity. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.
将来の方向性
There are many potential future directions for the study of N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. Further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Additionally, the development of new synthesis methods for this compound may make it more widely available for research purposes. Finally, the use of this compound as a tool for studying neuropeptide modulation in the brain may lead to new insights into the regulation of behavior and mood.
合成法
N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most common method involves the solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a solid support. The final product is then cleaved from the support and purified using various chromatography techniques. The synthesis of this compound is complex and requires skilled chemists to produce the molecule in high purity.
科学的研究の応用
N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may also be useful for the treatment of addiction. This compound has also been studied for its potential role in the regulation of the immune system and inflammation.
特性
IUPAC Name |
N-[3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-8-14(19-23-10)18-15(20)11-4-2-5-12(9-11)17-16(21)13-6-3-7-22-13/h2-9H,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYXSFWKJZDBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5773679.png)
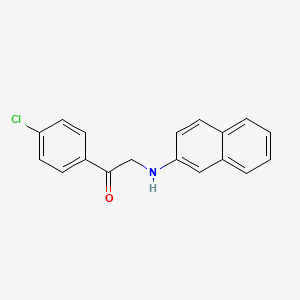

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)
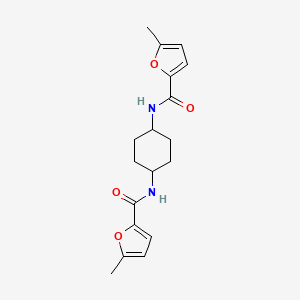
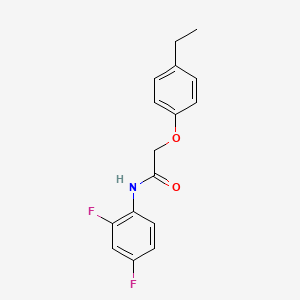
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)
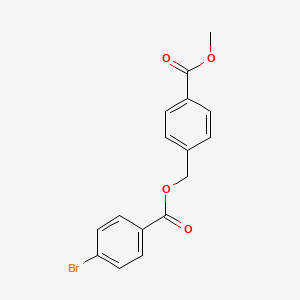


![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)
